(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid
CAS No.:
Cat. No.: VC13807348
Molecular Formula: C10H10BNO4
Molecular Weight: 219.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BNO4 |
|---|---|
| Molecular Weight | 219.00 g/mol |
| IUPAC Name | (4-methoxycarbonyl-1H-indol-6-yl)boronic acid |
| Standard InChI | InChI=1S/C10H10BNO4/c1-16-10(13)8-4-6(11(14)15)5-9-7(8)2-3-12-9/h2-5,12,14-15H,1H3 |
| Standard InChI Key | RCCWPFZOCPWTNB-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C2C=CNC2=C1)C(=O)OC)(O)O |
| Canonical SMILES | B(C1=CC(=C2C=CNC2=C1)C(=O)OC)(O)O |
Introduction
(4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid is an organoboron compound featuring a boronic acid group attached to an indole ring, which is further substituted with a methoxycarbonyl group. This compound is of interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the boronic acid moiety allows it to form stable complexes with biological molecules, making it useful for the design of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The mechanism of action of (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition or modulation of enzymatic activities. This interaction is particularly useful in the design of enzyme inhibitors and other bioactive compounds.
Biological Activity
The biological activity of this compound primarily stems from its ability to form stable complexes with biological molecules. The boronic acid moiety can interact with hydroxyl and amino groups, leading to the modulation of enzymatic activities. This makes it a valuable tool in drug development for targeting specific enzymes or proteins involved in disease pathways.
Biological Activity Table
| Activity | Description |
|---|---|
| Enzyme Inhibition | Forms stable complexes with enzymes, modulating their activity |
| Bioactive Compound Design | Useful in designing compounds that interact with biological targets |
| Therapeutic Potential | Potential applications in treating diseases by inhibiting specific enzymes |
Synthesis and Applications
While specific synthesis methods for (4-(Methoxycarbonyl)-1H-indol-6-yl)boronic acid are not detailed in the available literature, boronic acids are generally synthesized through reactions involving boronic esters or other boron-containing precursors. The compound's applications range from serving as a reagent in organic synthesis to acting as a therapeutic agent against various diseases.
Synthesis and Applications Table
| Application | Description |
|---|---|
| Organic Synthesis | Used as a reagent in various organic reactions |
| Therapeutic Agent | Potential use in treating diseases by inhibiting specific enzymes |
| Drug Development | Useful in designing bioactive compounds |
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